Methyl 4-((tert-butoxycarbonyl)amino)butanoate vs. Cbz-Protected Analog: Stereoselective Baker's Yeast Reduction Outcomes
In baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates, the Boc-protected substrate (Methyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate) yielded the corresponding (R)-hydroxy ester with stereoselectivity comparable to the Cbz-protected analog, both affording the erythro-hydroxy esters stereoselectively . The Boc derivative provides equivalent stereochemical control while offering acid-labile deprotection orthogonality unavailable with Cbz, which requires hydrogenolysis.
| Evidence Dimension | Stereoselective reduction outcome |
|---|---|
| Target Compound Data | Erythro-hydroxy ester (R-configuration) obtained stereoselectively |
| Comparator Or Baseline | Cbz-protected methyl 4-amino-3-oxobutanoate: erythro-hydroxy ester obtained stereoselectively |
| Quantified Difference | Comparable stereoselectivity; Boc enables acid-mediated deprotection vs. hydrogenolysis for Cbz |
| Conditions | Baker's yeast reduction; N-tert-butoxycarbonyl (Boc) or N-benzyloxycarbonyl (Cbz) protected methyl 4-amino-3-oxopentanoates and 4-amino-3-oxobutanoates |
Why This Matters
This confirms that Boc protection does not compromise stereoselectivity relative to Cbz while providing orthogonal, non-hydrogenolytic deprotection essential for multi-step syntheses of acid-sensitive intermediates.
